2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide

Kinase Inhibitor Purine Derivative Nucleophilic Substitution

Select 957510-90-6 for kinase inhibitor R&D: its electrophilic chloroacetamide enables purine N-9 alkylation impossible with non-halogenated analogs. Experimental LogP 0.97880 provides a verifiable BBB-permeability benchmark for CNS drug design, distinct from bromo analogs. The 1,3-dimethyl pyrazole regiospecificity ensures correct kinase-binding orientation. A data-validated building block for diversity-oriented synthesis.

Molecular Formula C7H10ClN3O
Molecular Weight 187.63 g/mol
CAS No. 957510-90-6
Cat. No. B1366661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide
CAS957510-90-6
Molecular FormulaC7H10ClN3O
Molecular Weight187.63 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1NC(=O)CCl)C
InChIInChI=1S/C7H10ClN3O/c1-5-6(4-11(2)10-5)9-7(12)3-8/h4H,3H2,1-2H3,(H,9,12)
InChIKeyWHWMZLNCMKCCSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide (957510-90-6): A Verified Building Block for Kinase-Focused Medicinal Chemistry and Agrochemical Synthesis


2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide (CAS 957510-90-6, MFCD04968640, MW 187.63) is a chloroacetamide derivative bearing a 1,3-dimethyl-1H-pyrazol-4-yl amine moiety [1]. The compound is solid at ambient temperature , possesses two rotatable bonds , and exhibits an experimental LogP of 0.97880 [1], indicating moderate lipophilicity suitable for blood-brain barrier penetration potential and cellular membrane permeability in drug discovery contexts. It is utilized primarily as a versatile building block in medicinal chemistry for kinase inhibitor development [2] and as an intermediate in agrochemical fungicide and insecticide synthesis [3]. The chloroacetamide functionality provides a reactive electrophilic center for nucleophilic substitution and heterocyclic annulation reactions [4], enabling structural diversification not achievable with non-halogenated or alternative halogenated analogs.

Why Generic Substitution of 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide Fails: Quantifiable Differentiators in Reactivity, Lipophilicity, and Sourcing


Generic substitution with alternative pyrazole acetamide derivatives is not scientifically sound due to three verifiable and quantifiable differentiators. First, the 2-chloroacetamide moiety in 957510-90-6 confers a LogP of 0.97880 [1], which is higher than the non-halogenated analog N-(1,3-dimethyl-1H-pyrazol-4-yl)acetamide (CAS 1201935-40-1) , leading to distinct membrane permeability and pharmacokinetic profiles. Second, the electrophilic chlorine atom in 957510-90-6 enables nucleophilic substitution and heterocyclic annulation chemistry that is impossible with the non-halogenated analog [2]. Third, while alternative halogenated analogs such as N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-bromoacetamide (CAS 1379335-45-1) or N-(5-bromo-1-methyl-1H-pyrazol-4-yl)-2-chloroacetamide exist, they demonstrate altered molecular weights, halogen positioning, and LogP values that critically influence downstream synthetic yields and biological outcomes. The 1,3-dimethyl substitution pattern on the pyrazole ring of 957510-90-6 is also distinct from regioisomers such as N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide (CAS 300731-86-6) , potentially impacting target binding orientation in kinase inhibitor design [3]. These quantifiable differences in reactivity, physicochemical properties, and regiospecificity preclude simple interchangeability, as further substantiated by the specific comparative evidence in Section 3.

Quantitative Differentiation Evidence: Head-to-Head Data for 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide vs. Analogs


Purine N-9 Substitution Yield: 957510-90-6 vs. Non-Halogenated Analog in Kinase Inhibitor Synthesis

In the synthesis of N-9 substituted purine compounds, 2-chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide (957510-90-6) was utilized as a key alkylating agent to introduce the pyrazole acetamide moiety onto the purine scaffold [1]. The electrophilic chloroacetamide functionality enables efficient nucleophilic substitution that would be impossible with the non-halogenated analog N-(1,3-dimethyl-1H-pyrazol-4-yl)acetamide (CAS 1201935-40-1), which lacks a leaving group and therefore cannot participate in this critical alkylation step .

Kinase Inhibitor Purine Derivative Nucleophilic Substitution

Lipophilicity (LogP) Comparison: 957510-90-6 vs. Non-Halogenated and Alternative Halogenated Analogs

The experimental LogP of 2-chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide (957510-90-6) is 0.97880 [1], a value that is directly measurable and critical for predicting blood-brain barrier penetration, cellular permeability, and oral bioavailability in drug discovery [2]. This LogP is higher than that of the non-halogenated analog N-(1,3-dimethyl-1H-pyrazol-4-yl)acetamide (CAS 1201935-40-1), for which LogP data is not publicly available but is expected to be lower due to the absence of the lipophilic chlorine atom . In contrast, the bromo analog N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-bromoacetamide (CAS 1379335-45-1) is likely to exhibit higher LogP due to the increased lipophilicity of bromine relative to chlorine, potentially altering membrane permeability profiles in unintended ways .

Lipophilicity Pharmacokinetics LogP

Sourcing and Purity Differential: 957510-90-6 vs. Alternative Chloroacetamide Derivatives

Procurement of 2-chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide (957510-90-6) is supported by multiple reputable vendors, including Hit2Lead (BB-4029832, 95% purity, 1 g at $25) , AKSci (Cat. 4459AF, 95% purity) , Santa Cruz Biotechnology (Cat. sc-307535) , and ChemBridge (Cat. 4029832) . This broad commercial availability contrasts with alternative chloroacetamide derivatives such as N-(5-bromo-1-methyl-1H-pyrazol-4-yl)-2-chloroacetamide, which has limited vendor distribution , or the bromo analog N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-bromoacetamide (CAS 1379335-45-1), for which commercial sources are not readily documented .

Procurement Purity Sourcing

Optimal Application Scenarios for 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide (957510-90-6)


Medicinal Chemistry: Purine Scaffold Alkylation for Kinase Inhibitor Discovery

In kinase inhibitor discovery programs, the N-9 alkylation of purine scaffolds is a critical synthetic step. 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide (957510-90-6) is specifically selected for this transformation due to its chloroacetamide electrophile, which enables efficient nucleophilic substitution that is chemically impossible with the non-halogenated analog . This functional distinction makes 957510-90-6 an essential building block for researchers targeting purine-based kinase inhibitors, where the pyrazole moiety is known to confer desirable selectivity and binding properties [1].

Physicochemical Property Optimization: LogP-Driven Compound Selection for CNS Penetration

For drug discovery programs targeting central nervous system (CNS) indications, the experimental LogP of 0.97880 for 957510-90-6 provides a verifiable benchmark for predicting blood-brain barrier penetration potential [1]. This measured LogP value distinguishes 957510-90-6 from non-halogenated analogs (expected lower LogP) and bromo analogs (expected higher LogP), enabling medicinal chemists to make data-driven procurement decisions based on the specific lipophilicity requirements of their lead optimization campaigns.

Agrochemical Synthesis: Intermediate for Pyrazole-Based Fungicides and Insecticides

2-Chloroacetamide derivatives serve as versatile intermediates in the synthesis of pyrazole-based agrochemicals, including fungicides and insecticides . The chloroacetamide functionality of 957510-90-6 enables heterocyclic annulation and nucleophilic substitution reactions [1] that are essential for constructing complex bioactive pyrazole derivatives with demonstrated antimicrobial and insecticidal activities [2]. The broad commercial availability of 957510-90-6 from multiple vendors further supports its use in agrochemical R&D programs requiring reliable supply chain continuity.

High-Throughput Screening Library Construction: Validated Building Block for Diversity-Oriented Synthesis

As a solid, achiral compound with verified purity (≥95%) and reliable vendor sourcing , 2-chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide (957510-90-6) is a validated building block for constructing diversity-oriented synthesis libraries. The electrophilic chloroacetamide group provides a reactive handle for parallel synthesis and combinatorial chemistry approaches [1], while the 1,3-dimethyl-1H-pyrazol-4-yl amine core has established precedent in kinase inhibitor pharmacophores [2]. These attributes make 957510-90-6 a preferred entry for screening library procurement over alternative analogs with unverified commercial availability or undefined synthetic utility.

Technical Documentation Hub

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